2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a piperidine ring, a benzyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-benzyl-4-piperidone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Pyridazinone Moiety: The pyridazinone ring is formed through a condensation reaction involving hydrazine and a diketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl halides for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group or modifying the piperidine ring.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, including Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: Shares the piperidine and benzyl moieties but differs in the presence of an acetohydrazide group.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: Contains a similar piperidine ring and benzyl group but has a different indanone moiety.
Uniqueness
2-(1-Benzylpiperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of a piperidine ring, benzyl group, and pyridazinone moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22-12-11-21(19-9-5-2-6-10-19)23-25(22)20-13-15-24(16-14-20)17-18-7-3-1-4-8-18/h1-12,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXELOLEZOZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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